Neochilenin
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Overview
Description
Neochilenin is a glycoside of 3-O-methylquercetin, specifically 3-O-methylquercetin 4’-O-glucoside. It is a flavonol glycoside isolated from the tepals of Neochilenia, Neoporteria, and Parodia species, which belong to the sub-family Cereoideae of the Cactaceae family These plants are native to South America
Preparation Methods
Synthetic Routes and Reaction Conditions: Neochilenin can be synthesized through the glycosylation of 3-O-methylquercetin. The process involves the reaction of 3-O-methylquercetin with a suitable glucosyl donor under acidic conditions to form the glycoside bond . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tepals of Neochilenia, Neoporteria, and Parodia species. The tepals are harvested, dried, and subjected to solvent extraction to isolate the flavonol glycosides. The extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Neochilenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glycosides .
Scientific Research Applications
Neochilenin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of flavonol glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Mechanism of Action
Neochilenin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. The compound also inhibits lipid peroxidation and modulates redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These actions contribute to its anti-inflammatory and cytoprotective effects.
Comparison with Similar Compounds
- Rutin (quercetin 3-O-rhamnosylglucoside)
- Quercetin 3-O-glucoside
- Kaempferol 3-O-rhamnosylgalactoside
- Isorhamnetin 3-O-rhamnosylgalactoside
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-21-17(28)15-11(26)5-9(24)6-13(15)32-20(21)8-2-3-12(10(25)4-8)33-22-19(30)18(29)16(27)14(7-23)34-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1 |
InChI Key |
PCBCGLHWIGZJQI-UKWZQOBBSA-N |
Isomeric SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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